molecular formula C20H24O6 B13410591 3''-Demethylhexahydrocurcumin

3''-Demethylhexahydrocurcumin

Cat. No.: B13410591
M. Wt: 360.4 g/mol
InChI Key: MSLIBNPPWWCGPY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’‘-Demethylhexahydrocurcumin is a derivative of curcumin, a polyphenolic compound found in the rhizome of turmeric (Curcuma longa). This compound is of significant interest due to its potential therapeutic properties and its role in various scientific research applications. Unlike curcumin, 3’'-Demethylhexahydrocurcumin has a modified structure that may enhance its bioavailability and stability, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Demethylhexahydrocurcumin typically involves the hydrogenation of curcumin. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the compound.

Industrial Production Methods: Industrial production of 3’'-Demethylhexahydrocurcumin follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’'-Demethylhexahydrocurcumin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of fully hydrogenated curcumin derivatives.

    Substitution: Formation of halogenated curcumin derivatives.

Scientific Research Applications

3’'-Demethylhexahydrocurcumin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying hydrogenation reactions and as a precursor for synthesizing other curcumin derivatives.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of 3’'-Demethylhexahydrocurcumin involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

    Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and PI3K/Akt.

Comparison with Similar Compounds

    Curcumin: The parent compound with similar therapeutic properties but lower bioavailability.

    Demethoxycurcumin: Another curcumin derivative with one less methoxy group.

    Bis-demethoxycurcumin: A derivative with two less methoxy groups.

Uniqueness: 3’'-Demethylhexahydrocurcumin stands out due to its enhanced stability and bioavailability compared to curcumin. Its fully hydrogenated structure makes it less prone to degradation and more effective in biological systems.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(5S)-7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one

InChI

InChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3/t15-/m0/s1

InChI Key

MSLIBNPPWWCGPY-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)C[C@H](CCC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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